

Application Notes and Protocols: Measuring the In Vivo Efficacy of BMS-986120

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Compound of Interest

Compound Name: BMS-986120

Cat. No.: B606285

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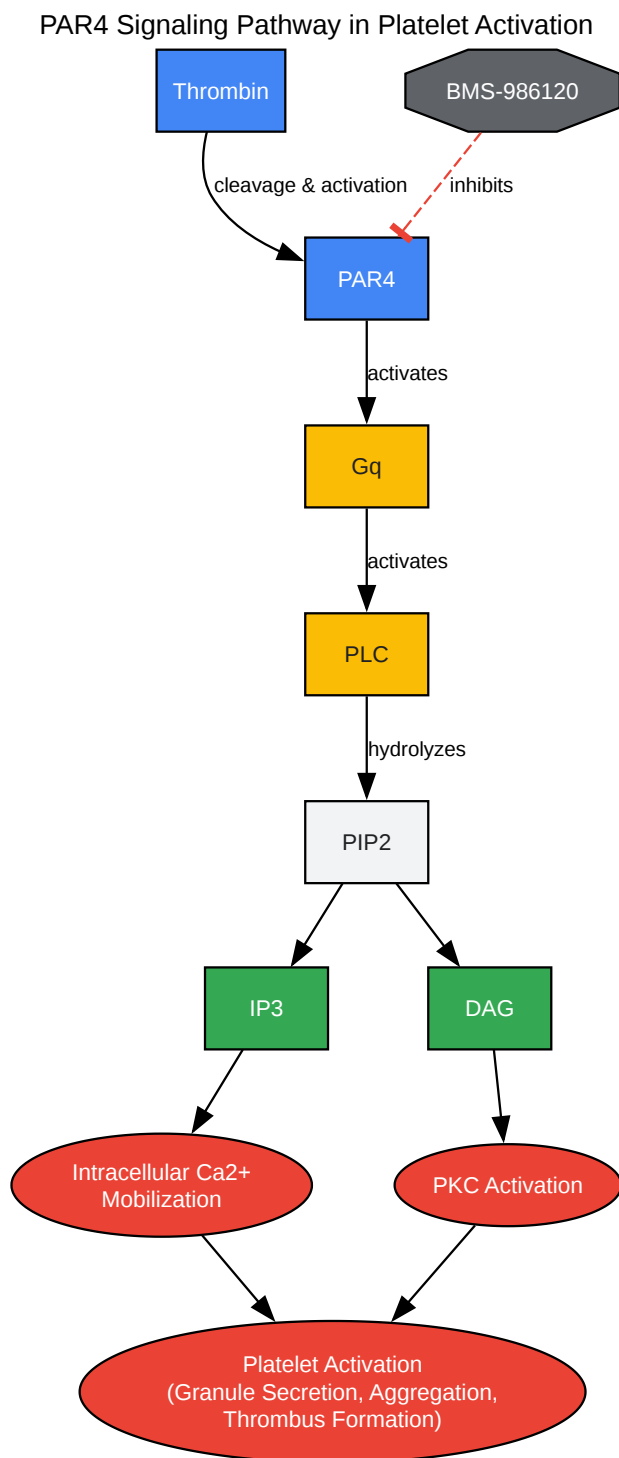
Introduction

BMS-986120 is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. [1][2][3] Unlike broader antiplatelet agents, the targeted inhibition of PAR4 offers the potential for robust antithrombotic efficacy with a reduced risk of bleeding. [4][5][6] These application notes provide detailed protocols for assessing the in vivo efficacy of **BMS-986120** in preclinical models, focusing on techniques to measure its antiplatelet and antithrombotic effects.

It is important to distinguish **BMS-986120** from other compounds developed by Bristol Myers Squibb, such as BMS-986020 and BMS-986278. These latter compounds are antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1) and are investigated for their anti-fibrotic properties in conditions like idiopathic pulmonary fibrosis (IPF). [7][8][9][10] This document will focus exclusively on the techniques for evaluating the anti-thrombotic efficacy of **BMS-986120**.

Signaling Pathway of PAR4 in Platelet Activation

Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade, crucial for the formation of a stable thrombus. [3][4] **BMS-986120** selectively inhibits this PAR4-mediated signaling.



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Caption: Diagram of the PAR4 signaling pathway in platelet activation and the inhibitory action of **BMS-986120**.

Experimental Protocols for In Vivo Efficacy Assessment

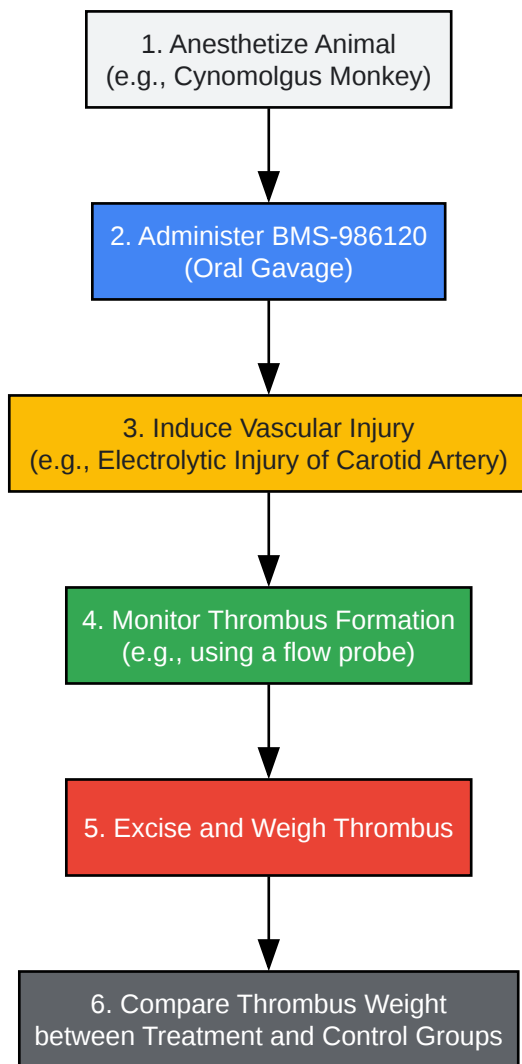
The following protocols are designed to evaluate the antiplatelet and antithrombotic effects of **BMS-986120** in preclinical animal models, such as cynomolgus monkeys.

Arterial Thrombosis Model

This model assesses the ability of **BMS-986120** to prevent the formation of an arterial thrombus at a site of vascular injury.

Experimental Workflow:

Arterial Thrombosis Model Workflow



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Caption: Workflow for the in vivo arterial thrombosis model to assess **BMS-986120** efficacy.

Detailed Methodology:

- **Animal Model:** Cynomolgus monkeys are a suitable model due to the similarity of their platelet physiology to humans.

- Dosing: Administer **BMS-986120** orally at various doses (e.g., 0.2, 0.5, 1 mg/kg) or a vehicle control.[\[1\]](#)
- Vascular Injury: Surgically expose a major artery (e.g., carotid artery) and induce endothelial injury to initiate thrombus formation. This can be achieved through methods like electrolytic injury.
- Monitoring: Continuously monitor blood flow using a Doppler flow probe placed distal to the injury site. A decrease in blood flow indicates thrombus formation.
- Endpoint Measurement: After a defined period, excise the arterial segment containing the thrombus and weigh it.
- Data Analysis: Compare the mean thrombus weight in the **BMS-986120** treated groups to the vehicle control group.

Ex Vivo Platelet Aggregation Assay

This assay measures the inhibitory effect of **BMS-986120** on platelet aggregation in response to a PAR4 agonist.

Detailed Methodology:

- Blood Collection: Collect whole blood samples from animals at various time points after **BMS-986120** administration.
- Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.
- Agonist Stimulation: Add a PAR4-activating peptide (PAR4-AP) to the PRP to induce platelet aggregation.[\[1\]](#)[\[11\]](#)
- Measurement: Use a whole blood aggregometer to measure the peak platelet aggregation response.
- Data Analysis: Calculate the percent inhibition of platelet aggregation at each dose and time point relative to pre-dose baseline.

Bleeding Time Assessment

This protocol evaluates the potential for **BMS-986120** to prolong bleeding, an important safety consideration for antiplatelet agents.

Detailed Methodology:

- Procedure: After administration of **BMS-986120** or control, make a standardized incision on a vascularized area (e.g., the cuticle in monkeys).
- Measurement: Record the time until bleeding ceases.
- Data Analysis: Compare the mean bleeding time in the treated groups to the control group. A significant increase indicates a potential bleeding liability.

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of **BMS-986120**.

Table 1: In Vitro and Ex Vivo Potency of **BMS-986120**

Parameter	Species	Assay	IC50	Citation
PAR4 Antagonism	Human	Calcium Mobilization (HEK293 cells)	0.56 nM	[1][2]
Human	Platelet Aggregation (in blood)	9.5 nM	[1]	
Monkey	Platelet Aggregation (in blood)	2.1 nM	[1]	

Table 2: In Vivo Efficacy of **BMS-986120** in a Monkey Arterial Thrombosis Model

Dose (mg/kg)	Reduction in Thrombus Weight (%)	Citation
0.2	35 ± 5	[1]
0.5	49 ± 4	[1]
1.0	83 ± 4	[1]

Table 3: Phase I Clinical Trial Data on Platelet Inhibition

Dose	Inhibition of PAR4-AP Induced Platelet Aggregation	Time Point	Citation
60 mg (single dose)	91.7% (P-selectin expression)	2 hours post-dose	[11]
85.0% (platelet aggregation)	2 hours post-dose	[11]	
≥10 mg (daily for ~7 days)	Complete inhibition	24 hours post-dose	[12]

Conclusion

The techniques described provide a robust framework for evaluating the in vivo efficacy of the PAR4 antagonist **BMS-986120**. The arterial thrombosis model in non-human primates is a key study for demonstrating antithrombotic potential, while ex vivo platelet aggregation assays confirm the mechanism of action and dose-response relationship. Bleeding time assessments are crucial for establishing the safety profile. The presented data indicates that **BMS-986120** is a potent and selective PAR4 antagonist with significant antithrombotic activity and a potentially wide therapeutic window.[5][6]

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